molecular formula C14H14BrNO B1400978 2-Bromo-N-2-naphthylbutanamide CAS No. 1282180-24-8

2-Bromo-N-2-naphthylbutanamide

Cat. No.: B1400978
CAS No.: 1282180-24-8
M. Wt: 292.17 g/mol
InChI Key: AONFVIPUDZZEDR-UHFFFAOYSA-N
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Description

2-Bromo-N-2-naphthylbutanamide is an organic compound with the molecular formula C14H14BrNO. It is a brominated derivative of butanamide, where the bromine atom is attached to the second carbon of the butanamide chain, and the naphthyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-2-naphthylbutanamide typically involves the bromination of N-2-naphthylbutanamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-2-naphthylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-2-naphthylbutanamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

2-Bromo-N-2-naphthylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-2-naphthylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-2-naphthalenylbutanamide
  • 2-Bromo-N-(naphthalen-2-yl)butanamide
  • Butanamide, 2-bromo-N-2-naphthalenyl

Uniqueness

2-Bromo-N-2-naphthylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity or biological activity, making it valuable for specific applications.

Properties

IUPAC Name

2-bromo-N-naphthalen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-13(15)14(17)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONFVIPUDZZEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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